molecular formula C25H24N4O3 B11322948 2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11322948
M. Wt: 428.5 g/mol
InChI Key: IZKMSWLEFXXQIV-VAWYXSNFSA-N
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Description

2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, a piperazine moiety, and a carbonitrile group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of 2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile involves multiple steps, including the formation of the oxazole ring and the introduction of the piperazine and carbonitrile groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonitrile group can be reduced to primary amines.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and piperazine moiety may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include those with oxazole rings, piperazine moieties, and carbonitrile groups. Examples include:

  • 2-(4-Methoxyphenyl)ethylamine
  • 2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole
  • (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one Compared to these compounds, 2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups and potential applications.

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H24N4O3/c1-18-7-9-20(10-8-18)24(30)28-13-15-29(16-14-28)25-21(17-26)27-23(32-25)12-11-19-5-3-4-6-22(19)31-2/h3-12H,13-16H2,1-2H3/b12-11+

InChI Key

IZKMSWLEFXXQIV-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4OC)C#N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4OC)C#N

Origin of Product

United States

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